Photophysical Properties and Applications of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE): A Comprehensive Technical Guide
Photophysical Properties and Applications of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE): A Comprehensive Technical Guide
Executive Summary
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (commonly abbreviated as TIPE or TPE-4Im) is a highly conjugated, multivalent organic luminogen. By grafting four electron-rich imidazole rings onto a classic tetraphenylethene (TPE) core, TIPE bridges the gap between advanced photophysics and coordination chemistry. This molecular architecture not only exhibits quintessential Aggregation-Induced Emission (AIE) but also serves as a robust, tetra-topic nitrogen-donor ligand for constructing Metal-Organic Frameworks (MOFs) [1, 2].
For drug development professionals and materials scientists, TIPE represents a versatile building block. Its unique photophysical properties enable high-contrast biological imaging, while its rigid, multi-coordination sites facilitate the development of porous nanocarriers for targeted, pH-responsive drug delivery [2].
Chemical Identity & Structural Architecture
The structural brilliance of TIPE lies in its dual-functionality. The central ethene double bond surrounded by four phenyl rings creates a sterically congested rotor system (the TPE core), which is the engine of its AIE behavior. The terminal imidazole rings act as Lewis base coordination sites, providing both water-solubility modulation and metal-binding capabilities.
Quantitative Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 1-[4-[1,2,2-tris(4-imidazol-1-ylphenyl)ethenyl]phenyl]imidazole |
| CAS Number | 1477527-27-7 |
| Molecular Formula | C₃₈H₂₈N₈ |
| Molecular Weight | 596.68 g/mol |
| Predicted Boiling Point | 801.7 ± 65.0 °C at 760 mmHg |
| Predicted pKa (Imidazole) | ~6.06 ± 0.10 (Enables pH-responsiveness) |
| Physical Form | Off-white to yellow solid |
| Key Structural Features | Rigid phenylene-ethenyl backbone; 4x peripheral imidazole moieties |
Data synthesized from PubChem and standard chemical supplier databases[1, 4].
Photophysical Dynamics: The AIE Phenomenon
Traditional fluorophores suffer from Aggregation-Caused Quenching (ACQ) at high concentrations or in solid states due to π-π stacking. TIPE circumvents this through Aggregation-Induced Emission (AIE) , driven by the Restriction of Intramolecular Motions (RIM) [3].
The Causality of Emission
In dilute solutions (e.g., pure tetrahydrofuran, THF), the four phenyl-imidazole rotors of TIPE are highly dynamic. Upon photoexcitation, the energy is rapidly dissipated non-radiatively through the physical rotation and vibration of these rings. Consequently, the solution remains dark (fluorescence is quenched).
When a poor solvent (such as water) is introduced, the hydrophobic TPE core forces the molecules to aggregate into nanoparticles. Within these aggregates, the severe steric hindrance of the bulky imidazole groups physically locks the molecular conformation. The non-radiative decay channels are blocked, forcing the excited state to relax via radiative decay, resulting in intense fluorescence.
Diagram illustrating the Aggregation-Induced Emission (AIE) mechanism of TIPE.
Coordination Chemistry & Drug Delivery Applications
The four imidazole nitrogen atoms (sp² hybridized) on TIPE are excellent electron donors, making TIPE an ideal multidentate ligand for MOF synthesis. When coordinated with transition metals (e.g., Zn²⁺, Zr⁴⁺), TIPE forms highly stable, porous 3D frameworks [2].
Mechanistic Advantages in Pharmacology
-
High Drug Loading Capacity: The rigid tetra-phenylene backbone prevents framework collapse, maintaining a high surface area and large pore volume ideal for encapsulating chemotherapeutics like Doxorubicin (DOX) [2].
-
pH-Responsive Release: The coordination bonds between the imidazole nitrogens and metal nodes are sensitive to acidic environments. Because the tumor microenvironment (TME) and endosomes are slightly acidic (pH 5.0–6.5), the MOF degrades specifically in cancer cells, releasing the drug payload while minimizing systemic toxicity.
-
Self-Tracking Capabilties: Because the TIPE ligand is an AIEgen, the intact MOF is highly fluorescent. As the MOF degrades and releases the drug, the fluorescence signature changes, allowing researchers to optically track drug release in vitro and in vivo.
Workflow for synthesizing TIPE-derived MOFs for targeted, pH-responsive drug delivery.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental outputs are cross-verified by orthogonal analytical techniques.
Protocol A: Photophysical Characterization of AIE Behavior
Purpose: To map the fluorescence intensity of TIPE as a function of aggregate formation.
-
Stock Preparation: Dissolve TIPE in spectroscopic grade THF to create a 1.0 mM stock solution.
-
Fractional Solvent Titration: Prepare a series of 10 mL volumetric flasks. Add 100 µL of the stock solution to each.
-
Solvent Mixing: Add varying ratios of THF and ultra-pure water to achieve water fractions (
) ranging from 0% to 99% (v/v), ensuring the final TIPE concentration is strictly 10 µM in all samples. -
Equilibration: Sonicate the mixtures for 5 minutes and allow them to equilibrate at room temperature for 30 minutes to ensure stable nano-aggregate formation.
-
Data Acquisition (Self-Validation):
-
Fluorescence Spectroscopy: Excite the samples at the absorption maximum (typically ~330-350 nm). Record the emission spectra. You will observe a massive leap in intensity at
. -
Dynamic Light Scattering (DLS): Measure the particle size of the
sample. -
Causality Check: The sudden onset of fluorescence must perfectly correlate with the appearance of nanoparticles (>50 nm) in the DLS data, proving that aggregation (not solvent polarity) is the cause of emission.
-
Protocol B: Solvothermal Synthesis of TIPE-Zn MOF for Drug Delivery
Purpose: To synthesize a reproducible, porous framework suitable for pharmacological loading.
-
Precursor Mixing: Dissolve 0.1 mmol of TIPE and 0.2 mmol of Zinc Nitrate Hexahydrate (
) in 10 mL of N,N-Dimethylformamide (DMF). -
Modulator Addition: Add 0.5 mL of glacial acetic acid. Causality: The acid acts as a competing modulator, slowing down the coordination rate between Zn²⁺ and the imidazole groups to yield highly crystalline MOFs rather than amorphous kinetic precipitates.
-
Solvothermal Reaction: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120 °C for 48 hours.
-
Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour to prevent thermal shock and crystal fracturing.
-
Washing and Activation: Centrifuge the resulting pale-yellow crystals. Wash sequentially with DMF (3x) and absolute ethanol (3x) to remove unreacted ligands.
-
Solvent Exchange: Soak the crystals in dichloromethane (DCM) for 3 days, replacing the DCM daily, to extract high-boiling DMF from the pores. Activate under vacuum at 80 °C for 12 hours.
-
Validation: Perform Powder X-Ray Diffraction (PXRD) to confirm crystallinity and Brunauer-Emmett-Teller (BET) analysis to verify pore volume prior to drug loading.
References
-
PubChem. "1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene - Compound Summary". National Center for Biotechnology Information. URL: [Link]
-
CD Bioparticles. "1H-Imidazole, 1,1′,1″,1‴-(1,2-ethenediylidenetetra-4,1-phenylene)tetrakis- Product Profile and Drug Loading Capacity of TIPE-Derived MOFs". URL: [Link]
